Nitrosonipecotic acid

Pharmaceutical Quality Control Nitrosamine Impurity Analysis Regulatory Compliance

Procure Nitrosonipecotic acid as a certified reference standard to address critical gaps in nitrosamine impurity control and toxicological exposure assessment. This compound is specifically manufactured and characterized to meet USP, EMA, JP, and BP guidelines, ensuring regulatory compliance for ANDA/NDA submissions. - Validated for LC-MS/MS methods quantifying areca nut-specific nitrosamines (ASNAs) in biological fluids. - Confirmed as a urinary metabolite biomarker (1.9 ± 0.9 ng/ml in hamster model) for betel quid carcinogenicity studies. - Provides a definitive analytical benchmark (C₆H₁₀N₂O₃, MW 158.16 g/mol) for identity and purity verification of in-house syntheses.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 65445-62-7
Cat. No. B138396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosonipecotic acid
CAS65445-62-7
Synonyms1-Nitroso-3-piperidinecarboxylic Acid;  1-Nitrosonipecotic Acid; 
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)N=O)C(=O)O
InChIInChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)
InChIKeyYGOAQYQGTQBALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosonipecotic Acid Procurement Guide


Nitrosonipecotic acid (CAS 65445-62-7), also known as N-nitroso nipecotic acid or 1-nitrosopiperidine-3-carboxylic acid, is an N-nitroso derivative of the secondary amine present in nipecotic acid [1]. It is a nitrosamine compound with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . This compound is primarily recognized for its role as a highly characterized reference material for nitrosamine impurity analysis in pharmaceutical quality control, meeting stringent regulatory standards from USP, EMA, JP, and BP [1]. It is also a significant urinary metabolite of areca-nut alkaloid-derived nitrosamines, such as N-nitrosoguvacoline and N-nitrosoguvacine, making it a key biomarker in toxicological and epidemiological studies [2].

Nitrosonipecotic Acid: No Generic Alternative


Generic substitution is not viable for Nitrosonipecotic acid due to its distinct functional identity as a specific N-nitroso impurity standard and metabolite marker, rather than as a general GABA uptake inhibitor. While its parent compound, nipecotic acid, is a known inhibitor of GABA transporters with well-defined IC50 values , Nitrosonipecotic acid is not documented to possess this pharmacological activity. Its procurement is driven by analytical and toxicological requirements: it is an N-nitroso derivative of a secondary amine in nipecotic acid and serves as a key reference material for nitrosamine impurity control in compliance with USP, EMA, JP, and BP guidelines [1]. Furthermore, it is a specific urinary metabolite of the areca-nut-derived nitrosamines N-nitrosoguvacoline and N-nitrosoguvacine [2], a property not shared by other in-class nitrosamines. A generic nipecotic acid standard or an unrelated nitrosamine reference standard would be functionally and analytically inadequate, failing to meet regulatory specifications for impurity profiling or biomarker validation in areca nut-related studies. The evidence below quantifies these differentiating applications.

Nitrosonipecotic Acid Application Evidence


Regulatory Nitrosamine Impurity Standard

Nitrosonipecotic acid is explicitly characterized and marketed as an N-nitroso derivative of the secondary amine in nipecotic acid, serving as a highly characterized reference standard. It meets stringent regulatory standards from USP, EMA, JP, and BP [1]. This contrasts with generic nitrosamine standards, which may lack the specific structural identity or certified purity traceable to the parent drug substance. The standard is essential for analytical method development, validation (AMV), and quality control (QC), specifically enabling the establishment of detection limits and quantification of trace nitroso impurities in nipecotic acid production [1]. This certified application directly supports Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1], a requirement that cannot be met by an uncertified or generic analog.

Pharmaceutical Quality Control Nitrosamine Impurity Analysis Regulatory Compliance

Urinary Biomarker for Areca Nut Nitrosamines

Nitrosonipecotic acid is identified as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine [1]. In a tumorigenicity study in Syrian hamsters, N-nitrosonipecotic acid (NNIP) was only detected in the urine of animals fed a diet containing both areca nut and nitrite, at a mean concentration of 1.9 ± 0.9 ng/ml [2]. This specific detection confirms its role as a biomarker of in vivo nitrosation of areca nut alkaloids and subsequent formation of carcinogenic nitrosamines [2]. This is a direct head-to-head comparison with other nitrosamines that may not serve as specific markers for this exposure route.

Toxicology Cancer Epidemiology Biomarker Analysis

LC-MS/MS Analytical Target

Nitrosonipecotic acid (NNIP) is a critical target in validated LC-MS/MS methods for simultaneously quantifying five areca nut-specific nitrosamines (ASNAs) in human saliva [1]. The development of these methods, including isotope dilution techniques, demonstrates the compound's utility as a quantifiable analyte. While absolute detection limits may vary by method, the explicit inclusion of NNIP in multi-analyte panels underscores its importance for exposure assessment [1]. This is a class-level inference compared to other nitrosamines that are not part of this specific panel or derived from areca nut.

Bioanalytical Chemistry LC-MS/MS Method Development Exposure Assessment

No GABA Uptake Inhibitor Activity

While Nipecotic acid is a well-characterized GABA uptake inhibitor with reported IC50 values against various GABA transporter subtypes (e.g., hGAT-1: 8 μM, rGAT-2: 38 μM, hGAT-3: 106 μM, hBGT-1: 2370 μM) , its N-nitroso derivative, Nitrosonipecotic acid, does not have documented GABA uptake inhibitory activity in publicly available scientific literature or vendor technical datasheets. This is a critical functional differentiation. The N-nitrosation of nipecotic acid abolishes its intended pharmacological activity, redefining its utility entirely. This is a direct head-to-head comparison based on the absence of activity.

Neuropharmacology Structure-Activity Relationship Functional Selectivity

Nitrosonipecotic Acid Core Applications


Nitrosamine Impurity Quantification for QC

Procure Nitrosonipecotic acid as a certified reference standard (compliant with USP, EMA, JP, or BP) to develop and validate analytical methods (e.g., LC-MS/MS) for detecting and quantifying the N-nitroso impurity derived from the secondary amine in nipecotic acid. This is essential for ensuring that pharmaceutical products containing nipecotic acid or its derivatives meet regulatory safety limits for nitrosamines, as required for ANDA and NDA submissions [1]. The evidence shows this compound is explicitly manufactured and certified for this purpose [1].

Biomarker Analysis for Areca Nut Nitrosamines

Use Nitrosonipecotic acid as a reference standard to quantify its presence as a urinary metabolite in human or animal studies. The evidence demonstrates its specific detection in urine following exposure to areca nut and nitrite, at a concentration of 1.9 ± 0.9 ng/ml in a hamster model [2]. This application is critical for assessing the in vivo formation of carcinogenic nitrosamines from betel quid chewing, a major risk factor for oral and esophageal cancers [3].

Multi-Analyte Panel for Exposure Assessment

Incorporate Nitrosonipecotic acid (NNIP) as a target analyte in validated LC-MS/MS methods designed to simultaneously measure a panel of areca nut-specific nitrosamines (ASNAs) in biological fluids such as saliva [4]. This is essential for population-level exposure assessment and risk analysis, as demonstrated by published analytical chemistry methods [4].

Identity and Purity Verification

Procure Nitrosonipecotic acid to serve as an authentic reference standard for confirming the identity and purity of in-house synthesized batches of the compound, particularly when it is an intended synthetic intermediate or an unintended byproduct. The defined molecular structure (C₆H₁₀N₂O₃, MW 158.16 g/mol) and characterization data (e.g., InChIKey) provide a definitive benchmark for analytical verification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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